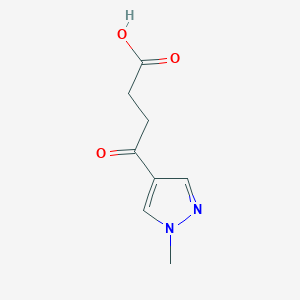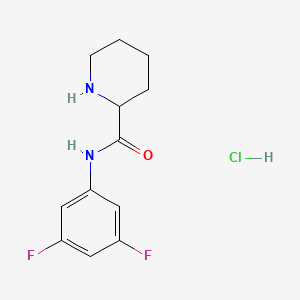![molecular formula C13H18ClNO3 B1417268 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide CAS No. 1094533-48-8](/img/structure/B1417268.png)
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide
Descripción general
Descripción
“2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide” is a chemical compound . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Synthesis Analysis
The synthesis of this compound is based on the initially formed aziridine ring by principles of Gilbert’s reaction .Molecular Structure Analysis
The molecular formula of this compound is C12H16ClNO3 . The InChI code is 1S/C12H16ClNO3/c1-8(13)12(15)14-7-9-4-5-10(16-2)11(6-9)17-3/h4-6,8H,7H2,1-3H3,(H,14,15) .Physical And Chemical Properties Analysis
This compound is a white solid with a characteristic smell of chlorobenzene . It has a melting point of about 50-52 degrees Celsius and can dissolve in alcohols, ethers, and chlorinated hydrocarbons .Aplicaciones Científicas De Investigación
Antibacterial Properties
2-Chloro-N-[(3,4-Dimethoxyphenyl)methyl]-N-Methylpropanamide and its derivatives have been studied for their antibacterial properties. For instance, specific compounds in this category have shown considerable activity against bacteria such as S. aureus and E. coli (Nigam, Saharia, & Sharma, 1982).
Antidepressant and Nootropic Agents
Derivatives of 2-Chloro-N-[(3,4-Dimethoxyphenyl)methyl]-N-Methylpropanamide have been investigated for their potential as antidepressant and nootropic agents. Certain compounds in this group have demonstrated significant antidepressant activity, contributing to the understanding of central nervous system (CNS) active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antiulcer Activities
Research has also explored the use of 2-Chloro-N-[(3,4-Dimethoxyphenyl)methyl]-N-Methylpropanamide derivatives in antiulcer medications. Certain acyl derivatives have shown effectiveness in preventing gastric ulceration in animal models, indicating potential therapeutic applications for gastric health (Hosokami et al., 1992).
Antifungal Activity
Additionally, these compounds have been synthesized and evaluated for antifungal activity. Some novel derivatives exhibit moderate antifungal properties, suggesting their potential use in treating fungal infections (Yang et al., 2017).
Structural Analysis and Crystallography
Structural analysis and crystallography of 2-Chloro-N-[(3,4-Dimethoxyphenyl)methyl]-N-Methylpropanamide derivatives have been conducted, providing insights into their molecular configurations and interactions. This research is crucial for understanding the chemical properties and potential applications of these compounds (Mo et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-9(14)13(16)15(2)8-10-5-6-11(17-3)12(7-10)18-4/h5-7,9H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTSJKVLXYMPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC(=C(C=C1)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



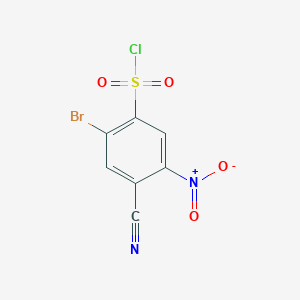
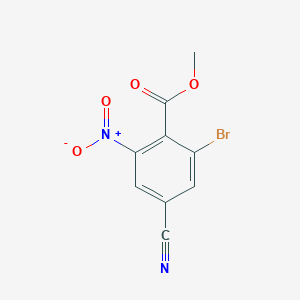
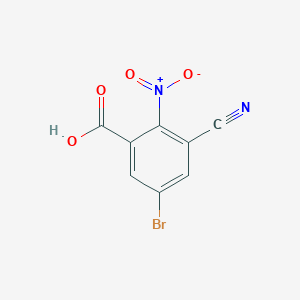
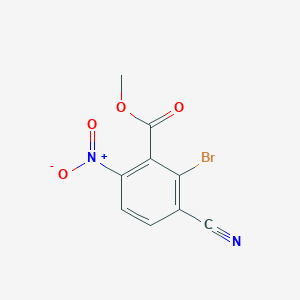
![N-[-6,6-dimethyl-2-hepten-4-yn-1-yl]-N-(methyl-d3)-1-naphthalenemethanamine,monohydrochloride](/img/structure/B1417195.png)
![N-Ethylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1417196.png)
![4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1417197.png)
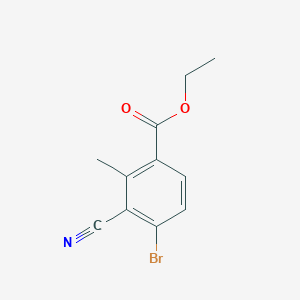
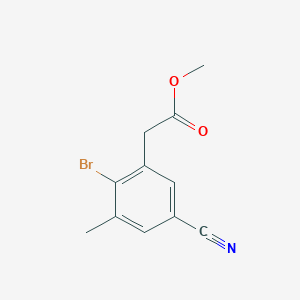

![1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one](/img/structure/B1417202.png)
![Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]-](/img/structure/B1417203.png)
